molecular formula C20H35NO16 B569147 beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal CAS No. 20331-45-7

beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal

Cat. No.: B569147
CAS No.: 20331-45-7
M. Wt: 545.491
InChI Key: VZIJAGXHAXHZJU-MRGJSYKYSA-N
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Description

beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal: is a complex carbohydrate structure, often found in glycoproteins and glycolipids. These compounds play crucial roles in various biological processes, including cell-cell communication, immune response, and protein folding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of complex carbohydrates like beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Commonly used reagents include glycosyl donors and acceptors, along with catalysts like Lewis acids.

Industrial Production Methods

Industrial production of such compounds often employs enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the carbohydrate structure can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or bromine water.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or alkyl halides.

Major Products

The major products depend on the type of reaction. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as building blocks for more complex molecules and as standards in analytical techniques like mass spectrometry.

Biology

In biology, they are studied for their roles in cell signaling and recognition processes. They are also used in the study of glycosylation patterns in proteins.

Medicine

In medicine, these compounds are explored for their potential in drug development, particularly in targeting specific cell types or pathogens.

Industry

In industry, they are used in the production of bioactive compounds, cosmetics, and as additives in food products.

Mechanism of Action

The mechanism of action of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal involves its interaction with specific receptors or enzymes. These interactions can trigger signaling pathways that lead to various biological effects, such as immune responses or cell adhesion.

Comparison with Similar Compounds

Similar Compounds

    beta-D-Gal-(1->4)-beta-D-GlcNAc: Lacks the additional galactose unit.

    beta-D-GlcNAc-(1->6)-D-Gal: Lacks the beta-D-Gal-(1->4) linkage.

Uniqueness

The unique structure of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal allows it to participate in specific biological interactions that other similar compounds may not be able to, making it a valuable molecule for research and application.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIJAGXHAXHZJU-MRGJSYKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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